4-isobutyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide
Description
Properties
IUPAC Name |
4-(2-methylpropanoylamino)-N-[2-(2-phenylbutanoylamino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-4-20(17-8-6-5-7-9-17)23(29)25-15-14-24-22(28)18-10-12-19(13-11-18)26-21(27)16(2)3/h5-13,16,20H,4,14-15H2,1-3H3,(H,24,28)(H,25,29)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHVJNBBCQYERY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isobutyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Intermediate Amide: The initial step involves the reaction of 4-isobutyryl chloride with an appropriate amine to form the intermediate amide.
Coupling Reaction: The intermediate amide is then coupled with 2-(2-phenylbutanamido)ethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing automated reactors and continuous flow systems to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
4-isobutyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the benzamide ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-isobutyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-isobutyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. This interaction can modulate biological pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and pharmacological differences between 4-isobutyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide and related compounds:
Pharmacological Activity and Selectivity
- In contrast, this compound lacks the iodine substitution critical for radiopharmaceutical applications but may retain sigma receptor binding due to its lipophilic phenylbutanamido chain.
Gastrokinetic Activity :
AS-4370 demonstrates potent gastric emptying effects without dopamine D2 receptor antagonism, a significant advantage over metoclopramide . The target compound’s amide-rich structure may lack the electron-withdrawing groups (e.g., chloro, fluoro) necessary for gastrokinetic efficacy, suggesting divergent therapeutic applications.- The target compound’s simpler benzamide scaffold may prioritize receptor binding over enzymatic inhibition .
Biological Activity
4-isobutyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide is a synthetic compound belonging to the benzamide class, which has garnered interest for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound is synthesized through the direct condensation of benzoic acid derivatives with amine groups. The structural formula can be represented as follows:
This structure includes multiple functional groups that contribute to its biological activity, particularly the amide linkages that facilitate interactions with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown IC50 values in the nanomolar range across multiple cancer types, including colon carcinoma (HT-29), skin melanoma (M21), and breast carcinoma (MCF7) cells. The compound appears to disrupt the cell cycle at the G2/M phase, leading to cytotoxic effects through mechanisms involving microtubule disruption.
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| HT-29 | 50 | Microtubule disruption |
| M21 | 75 | G2/M phase arrest |
| MCF7 | 60 | Induction of apoptosis |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activity of this compound is attributed to its ability to form hydrogen bonds with specific molecular targets, such as enzymes or receptors. This interaction modulates critical biological pathways, influencing cellular processes such as proliferation and apoptosis. The compound's unique structural arrangement allows it to interact selectively with these targets, enhancing its therapeutic potential.
Case Studies
Recent case studies have highlighted the efficacy of this compound in preclinical models. For instance, in chick chorioallantoic membrane assays, it demonstrated significant inhibition of angiogenesis and tumor growth comparable to established chemotherapeutics like combretastatin A-4. These findings support further exploration into its use as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-isobutyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide, and how can reaction conditions be controlled to improve yield?
- The synthesis involves multi-step amidation and coupling reactions. Key steps include activating carboxyl groups (e.g., using HATU or DCC as coupling agents) and optimizing solvent polarity (e.g., DMF or dichloromethane) to enhance intermediate stability. Temperature control (0–25°C) minimizes side reactions like hydrolysis . Post-synthesis, HPLC and NMR are critical for purity assessment (>95% purity recommended) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- 1H/13C NMR confirms regiochemistry of amide bonds and detects stereochemical impurities. IR spectroscopy validates carbonyl stretches (e.g., 1650–1700 cm⁻¹ for amide C=O). High-resolution mass spectrometry (HRMS) ensures accurate molecular weight matching (±5 ppm tolerance) .
Q. How can researchers design solubility assays to determine this compound’s compatibility with biological buffers?
- Use a tiered approach:
- Phase 1: Test solubility in DMSO (stock solution stability at −20°C).
- Phase 2: Dilute in PBS (pH 7.4) or cell culture media, monitoring precipitation via dynamic light scattering (DLS).
- Phase 3: Quantify solubility limits using UV-Vis spectroscopy at λmax (~250–300 nm for benzamides) .
Advanced Research Questions
Q. How can conflicting bioactivity data across in vitro and in vivo models be systematically addressed?
- Step 1: Replicate assays with standardized protocols (e.g., ATP-based viability assays for cytotoxicity).
- Step 2: Compare pharmacokinetic profiles (e.g., plasma half-life via LC-MS) to identify metabolic instability.
- Step 3: Use structural analogs (e.g., N-(2-phenylethyl)benzamide derivatives) to isolate pharmacophore contributions . Statistical tools like ANOVA with post-hoc Duncan’s test reduce false positives .
Q. What computational strategies are recommended for predicting target interactions of this benzamide derivative?
- Molecular docking (AutoDock Vina or Schrödinger) screens against databases like PDB or ChEMBL, focusing on conserved binding pockets (e.g., kinase ATP sites).
- MD simulations (GROMACS) assess binding stability (>50 ns trajectories, RMSD <2 Å). Validate with SPR or ITC for affinity measurements (KD <10 μM considered high-potential) .
Q. How should researchers design experiments to resolve discrepancies in enzyme inhibition data (e.g., IC50 variability)?
- Approach:
- Control: Include reference inhibitors (e.g., staurosporine for kinases) to calibrate assay sensitivity.
- Buffer optimization: Test ionic strength (50–150 mM NaCl) and cofactors (e.g., Mg²⁺ for ATP-dependent enzymes).
- Data normalization: Use Z-factor scoring to distinguish true inhibition from assay noise .
Q. What methodologies are effective for studying metabolite formation and toxicity in hepatic models?
- In vitro: Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to detect Phase I/II metabolites.
- In silico: Tools like Meteor (Lhasa Limited) predict reactive intermediates (e.g., epoxides) linked to hepatotoxicity. Confirm with ROS assays in HepG2 cells .
Methodological Notes
- Data Contradiction Analysis: Cross-validate results using orthogonal techniques (e.g., Western blot alongside ELISA for protein target confirmation) .
- Synthetic Protocol Refinement: Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., Taguchi method for solvent/catalyst ratios) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
